2-[3-(Trifluoromethoxy)phenyl]pyrrolidine
Overview
Description
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine typically involves the reaction of 3-(Trifluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The pyrrolidine ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also affect signaling pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
2-[3-(Trifluoromethoxy)phenyl]pyrrolidine can be compared with other similar compounds, such as:
2-[3-(Trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group. The presence of the oxygen atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and biological activity.
2-[3-(Trifluoromethoxy)phenyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring. The difference in ring size and nitrogen atom positioning can affect the compound’s binding affinity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVTXUXMZFMOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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